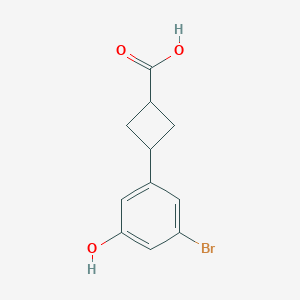

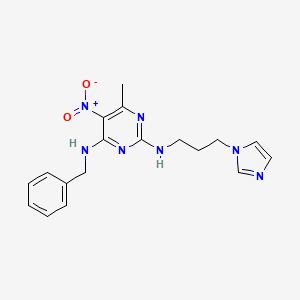

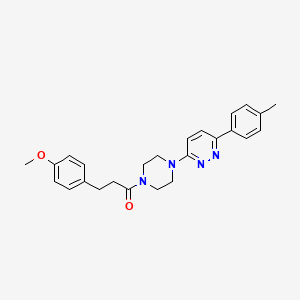

![molecular formula C15H20N2O2 B2666368 Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate CAS No. 2251053-18-4](/img/structure/B2666368.png)

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate is a compound with the formula C15H20N2O2 . It is derived from natural products and is known to exhibit various biological activities, including anti-inflammatory and antibacterial effects.

Molecular Structure Analysis

The molecular structure of Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate consists of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI Key is MIKPNJXYJKJEMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a molar refractivity of 83.53 and a TPSA of 50.36 Ų . Its water solubility is 0.18 mg/ml or 0.000608 mol/l .Scientific Research Applications

1. Medicinal Chemistry Applications

- Butyrylcholinesterase Inhibition : A study by Carolan et al. (2010) demonstrated that Isosorbide-2-benzyl carbamate-5-salicylate is a highly potent and selective inhibitor of human butyrylcholinesterase (BuChE), a property potentially useful in treating diseases like Alzheimer's (Carolan et al., 2010).

- Anticonvulsant Properties : Farrar et al. (1993) identified several benzyloxy compounds derived from N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, showing promising anticonvulsant activity, which could be relevant for developing new epilepsy treatments (Farrar et al., 1993).

2. Organic Synthesis and Material Science

- Corrosion Inhibition : Chafiq et al. (2020) explored the use of spirocyclopropane derivatives, including compounds similar to Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate, as effective inhibitors for mild steel corrosion in acidic solutions, indicating their potential application in material protection and engineering (Chafiq et al., 2020).

- Synthesis of Novel Compounds : The work by Molchanov and Tran (2013) highlighted the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones to methyl 2-benzylidenecyclopropanecarboxylate, producing substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This study demonstrates the compound's utility in synthesizing novel organic structures, which could be valuable in various chemical applications (Molchanov & Tran, 2013).

Safety and Hazards

The safety information for Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate indicates that it has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to handle the compound under an inert gas and protect it from moisture .

properties

IUPAC Name |

benzyl N-(5-azaspiro[2.5]octan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14(19-10-12-5-2-1-3-6-12)17-13-9-15(13)7-4-8-16-11-15/h1-3,5-6,13,16H,4,7-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXRQXUQGEQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2NC(=O)OCC3=CC=CC=C3)CNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

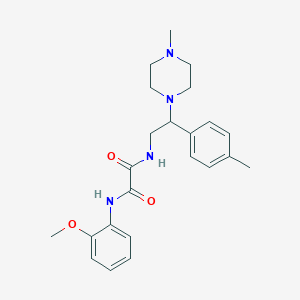

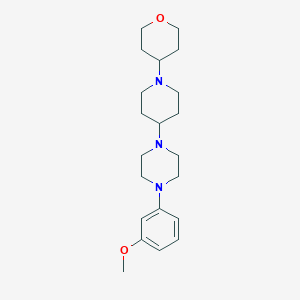

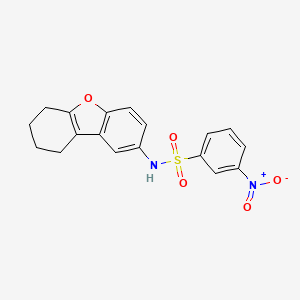

![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)

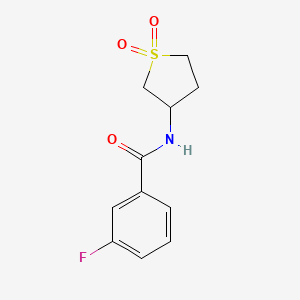

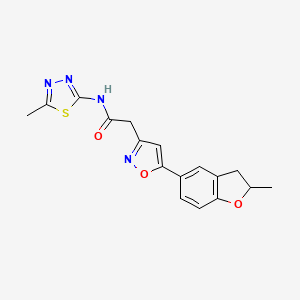

![N-(2,4-difluorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2666306.png)

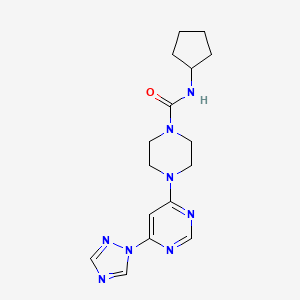

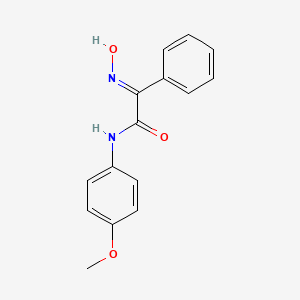

![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)